molecular formula C17H22N4O B7157438 N-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B7157438
M. Wt: 298.4 g/mol
InChI Key: WLDSCIGUHCBXRI-UHFFFAOYSA-N
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Description

N-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound featuring an indazole moiety, a piperidine ring, and a cyclopropane carboxamide group

Properties

IUPAC Name

N-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c22-17(13-3-4-13)19-15-5-7-21(8-6-15)11-12-1-2-14-10-18-20-16(14)9-12/h1-2,9-10,13,15H,3-8,11H2,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDSCIGUHCBXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)CC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the indazole moiety. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the final cyclopropanecarboxamide group is added via amide bond formation using reagents such as cyclopropanecarboxylic acid and coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole moiety can yield indazole-3-carboxylic acid derivatives, while reduction can lead to the corresponding indazole-3-amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring may enhance the compound’s binding affinity and selectivity . The cyclopropanecarboxamide group can contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-indazol-6-ylmethyl)piperidin-4-yl]cyclopropanecarboxamide is unique due to the combination of its indazole, piperidine, and cyclopropanecarboxamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .

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